molecular formula C21H18N4O2 B5918492 (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile

(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B5918492
M. Wt: 358.4 g/mol
InChI Key: RGDLUJNSCCSSII-ODLFYWEKSA-N
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Description

(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a pyridine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and pyridine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for creating new materials with unique properties.

Mechanism of Action

The mechanism by which (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

What sets (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile apart from similar compounds is its unique combination of functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-7-8-23-21(9-14)24-15(2)10-18(16(24)3)11-19(13-22)17-5-4-6-20(12-17)25(26)27/h4-12H,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDLUJNSCCSSII-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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